molecular formula C17H14N2O2 B3621016 (2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B3621016
M. Wt: 278.30 g/mol
InChI Key: UKVFNZGALBQADD-WJDWOHSUSA-N
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Description

(2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be achieved through various organic reactions. One common method involves the Knoevenagel condensation reaction between 4-ethylbenzaldehyde and 4-nitrobenzyl cyanide in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The ethyl group on the phenyl ring can be substituted with other groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, ethanol.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Bromine, iron(III) bromide.

Major Products Formed

    Reduction: 3-(4-ethylphenyl)-2-(4-aminophenyl)prop-2-enenitrile.

    Oxidation: 3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enoic acid.

    Substitution: 3-(4-bromoethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studying electronic properties and reactivity.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Industry

In industry, this compound could be used in the development of dyes, pigments, or other materials that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the compound’s specific use and modifications.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
  • (2E)-3-(4-ethylphenyl)-2-(4-aminophenyl)prop-2-enenitrile
  • (2E)-3-(4-ethylphenyl)-2-(4-methoxyphenyl)prop-2-enenitrile

Uniqueness

The presence of both ethyl and nitro groups on the phenyl rings of (2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile makes it unique compared to other similar compounds

Properties

IUPAC Name

(E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-2-13-3-5-14(6-4-13)11-16(12-18)15-7-9-17(10-8-15)19(20)21/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVFNZGALBQADD-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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